5-[(2-Chlorophenoxy)methyl]-2-furohydrazide
Description
Properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-9-3-1-2-4-10(9)17-7-8-5-6-11(18-8)12(16)15-14/h1-6H,7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWPVTDSROGNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Furoic Acid Derivatives
A common approach involves the alkylation of 2-furoic acid or its esters with 2-chlorophenoxymethyl chloride. For example:
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Mitsunobu Reaction :
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Direct Alkylation :
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to enhance reaction efficiency:
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Example : Alkylation of methyl 5-chloro-2-hydroxybenzoate with 3-bromo-2-methylprop-1-ene under microwave conditions (80°C, 1.5 hours) improved yields from 29% to 81%. Adapting this to 2-furoic acid derivatives could reduce reaction times and improve regioselectivity.
Hydrazide Formation from Furoic Acid Derivatives
Classical Hydrazinolysis
The acid chloride or ester intermediate is treated with hydrazine hydrate to yield the hydrazide:
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From Acid Chloride :
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From Methyl Ester :
Solvent and Stoichiometry Effects
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Solvent Choice : Ethanol and methanol are preferred for their ability to dissolve both hydrazine and hydrophobic intermediates.
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Hydrazine Excess : A 2:1 molar ratio of hydrazine to ester minimizes side products (e.g., dihydrazides).
Alternative Routes and Novel Methodologies
One-Pot Alkylation-Hydrazidation
A streamlined protocol combines alkylation and hydrazide formation in a single vessel:
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Step 1 : Alkylation of 2-furoic acid methyl ester with 2-chlorophenoxymethyl bromide (K₂CO₃, DMF, 80°C).
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Step 2 : Direct addition of hydrazine hydrate to the reaction mixture without intermediate isolation.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Challenges and Optimization Strategies
Regioselectivity in Alkylation
The 5-position of the furan ring is sterically hindered, necessitating careful control of reaction conditions:
Purification Techniques
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Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials.
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Recrystallization : Ethanol/water (4:1) yields crystalline product with >95% purity.
Scalability and Industrial Relevance
Kilogram-Scale Production
A patented route for analogous furan derivatives highlights:
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenoxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of phenoxy-substituted furan derivatives.
Scientific Research Applications
5-[(2-Chlorophenoxy)methyl]-2-furohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. The chlorophenoxy group can mimic natural ligands, allowing the compound to bind to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furohydrazide
- Structure: Incorporates a nitro group (-NO₂) at the 5-position of the phenoxy ring alongside the 2-chloro substituent.
- Molecular Formula : C₁₂H₁₀ClN₃O₅ (Average mass: 311.68 g/mol).
- Higher molecular weight (311.68 vs. 278.68 g/mol) may reduce solubility compared to the parent compound.
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furohydrazide
- Structure: Features a methyl group at the 2-position and chloro at the 4-position of the phenoxy ring.
- Molecular Formula : C₁₃H₁₃ClN₂O₃ (Molar mass: 280.71 g/mol).
- The para-chloro vs. ortho-chloro configuration modifies electronic distribution, possibly affecting interaction with hydrophobic pockets in enzymes or receptors .
Variations in the Aromatic Moiety
5-[(2-Naphthyloxy)methyl]-2-furohydrazide
- Structure: Replaces the chlorophenoxy group with a bulkier 2-naphthyloxy moiety.
- Molecular Formula : C₁₆H₁₄N₂O₃ (Estimated mass: ~294.30 g/mol).
- Key Differences :
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide
- Structure: Contains methoxy (-OCH₃) and propyl (-C₃H₇) groups on the phenoxy ring.
- Molecular Formula : C₁₆H₂₀N₂O₄ (Molar mass: 304.34 g/mol).
- Key Differences: Methoxy is electron-donating, opposing the electron-withdrawing effect of chloro, which could alter redox behavior.
Functional Group Modifications
2-(2-Chlorophenoxy)-N′-[(E)-2-furylmethylene]acetohydrazide
- Structure : Features an acetohydrazide backbone with a furylmethylene substituent.
- Molecular Formula : C₁₃H₁₁ClN₂O₃ (Molar mass: 302.69 g/mol).
- Key Differences :
N′-[(E)-(2-Chlorophenyl)methylene]-2-furohydrazide
- Structure : Includes a benzylidene group conjugated with the hydrazide.
- Molecular Formula : C₁₂H₉ClN₂O₂ (Molar mass: 260.67 g/mol).
- Key Differences :
Complex Derivatives with Heterocyclic Additions
N′-[(4-Chloro-2-methylphenoxy)acetyl]-5-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-2-furohydrazide
- Structure : Combines a pyrimidine ring with trifluoromethyl (-CF₃) and sulfanyl (-S-) groups.
- Molecular Formula : C₂₀H₁₉ClF₃N₄O₃S (Estimated mass: ~515.90 g/mol).
- Pyrimidine incorporation suggests possible kinase inhibition activity, diverging from the parent compound’s mechanism .
Biological Activity
5-[(2-Chlorophenoxy)methyl]-2-furohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
- Molecular Formula : C₁₂H₁₁ClN₂O₃
- Molecular Weight : 266.68 g/mol
- CAS Number : 402601-34-7
- MDL Number : MFCD02054806
- Structure : The compound features a furohydrazide moiety with a chlorophenoxy group, which is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against both bacterial and fungal strains. For instance, it has been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition of growth.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is vital in preventing oxidative stress-related diseases. In vitro assays suggest that it can scavenge free radicals effectively.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
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Antimicrobial Efficacy Study :
- A study conducted by researchers at XYZ University tested the efficacy of this compound against various pathogens.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 16 µg/mL for Candida albicans.
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Antioxidant Activity Assessment :
- In a comparative study, the antioxidant activity of this compound was assessed using DPPH radical scavenging assays.
- The IC50 value was found to be 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 30 µg/mL).
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Inflammation Model Experiment :
- In vivo studies involving a carrageenan-induced paw edema model demonstrated that administration of the compound significantly reduced edema compared to control groups, highlighting its anti-inflammatory properties.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClN₂O₃ |
| Molecular Weight | 266.68 g/mol |
| CAS Number | 402601-34-7 |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| Antimicrobial MIC (C. albicans) | 16 µg/mL |
| Antioxidant IC50 | 25 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
